Citrazinic acid
Overview
Description
Citrazinic acid (CZA) is a heterocyclic compound consisting of a dihydro pyridine ring derived with a carboxylate group . The yellow solid exists as multiple tautomers, and it frequently forms dimers . Citrazinic acid is commonly formed in citric acid-based carbon nanodots (CND) and is responsible for the blue light found in citric acid CNDs .
Synthesis Analysis
Citrazinic acid can be prepared by creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester . That solution, when added to a heated ammonia solution, results in citrazinic acid . Another method involves the use of citric acid and urea, where the formation of a citrazinic acid single monomer and oligomers is expected to affect the optical properties of the CDs .Molecular Structure Analysis
The molecular formula of Citrazinic acid is C6H5NO4 . It has a molar mass of 155.109 g·mol−1 . The InChI key for Citrazinic acid is CSGQJHQYWJLPKY-UHFFFAOYSA-N .Chemical Reactions Analysis
Citrazinic acid is commonly formed in citric acid-based carbon nanodots (CND). It is responsible for the blue light found in citric acid CNDs . The wavelengths of light emitted by citrazinic in CNDs can be shifted by changing the pH of the solution .Physical And Chemical Properties Analysis
Citrazinic acid appears as a yellow powder . It has a melting point of >300 °C . It is slightly soluble in water, methanol, DMSO, and acidic solutions, but very soluble in alkaline solutions .Scientific Research Applications
Citrazinic Acid: A Comprehensive Analysis of Scientific Research Applications
Carbon Nanodots (CNDs) Synthesis: Citrazinic acid is commonly formed in citric acid-based carbon nanodots (CNDs). It plays a crucial role in the synthesis of these CNDs, contributing to their unique optical properties. The presence of citrazinic acid is responsible for the blue light emission found in citric acid CNDs, which can be manipulated by altering the pH levels of the solution .
Optical Property Modulation: The wavelengths of light emitted by citrazinic acid in CNDs can be shifted through pH adjustments. This property is significant for applications that require precise control over the optical characteristics of materials, such as in sensing and imaging technologies .
Vibrational and Magnetic Spectra Contribution: Citrazinic acid ions, both protonated and deprotonated, contribute to the vibrational and magnetic spectra of materials. This has implications for the development of N-doped citric acid-related CNDs, which are explored through combined experimental and computational approaches .
Tautomerism and Dimerization: The compound exhibits multiple tautomers and frequently forms dimers. Understanding these chemical behaviors is essential for applications that rely on the specific molecular structure of citrazinic acid, such as in chemical synthesis and material science .
Photoluminescence Tuning: Due to its ability to form different protonated and deprotonated species, citrazinic acid can contribute to the tuning of photoluminescence properties in various materials. This is particularly useful in the creation of photoluminescent markers and probes .
Chemical Sensing: The unique properties of citrazinic acid make it a candidate for use in chemical sensing applications. Its response to environmental changes, such as pH shifts, can be utilized for detecting specific chemical substances or changes in a given environment .
Safety and Hazards
Future Directions
While specific future directions for Citrazinic acid are not mentioned in the search results, it is noted that the potentiality of Cdots, in which Citrazinic acid is commonly formed, being used in organic electronics, such as organic light-emitting devices (OLEDs), electrical sensing, and energy storage and conversion applications is highlighted .
properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQJHQYWJLPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Record name | Citrazinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Citrazinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059185 | |
Record name | 2,6-Dihydroxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citrazinic acid | |
CAS RN |
99-11-6 | |
Record name | Citrazinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citrazinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CITRAZINIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41334 | |
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Record name | CITRAZINIC ACID | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5214 | |
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Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dihydroxyisonicotinic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dihydroxyisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.483 | |
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Record name | CITRAZINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q4XFV86A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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